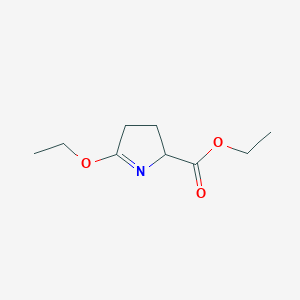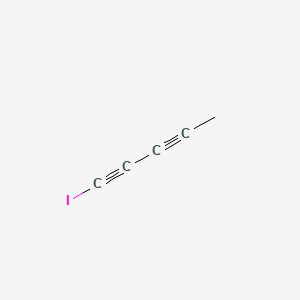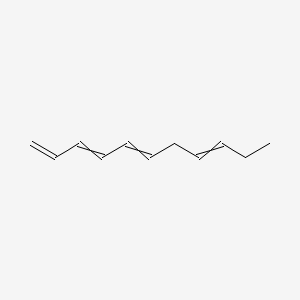
Undeca-1,3,5,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undeca-1,3,5,8-tetraene is an organic compound with the molecular formula C₁₁H₁₆. It is a polyene, meaning it contains multiple double bonds. This compound is notable for its unique structure, which includes four conjugated double bonds. The presence of these conjugated double bonds gives this compound interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undeca-1,3,5,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method involves the dehydrohalogenation of halogenated precursors using strong bases like potassium tert-butoxide. The reaction conditions typically require an inert atmosphere and controlled temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale Wittig reactions or catalytic dehydrogenation processes. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Undeca-1,3,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
Undeca-1,3,5,8-tetraene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Wirkmechanismus
The mechanism of action of undeca-1,3,5,8-tetraene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron density distribution across the conjugated system, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-1,3,5,7-tetraene: Another polyene with four conjugated double bonds but a shorter carbon chain.
Deca-1,3,5,7,9-pentaene: A polyene with five conjugated double bonds, offering different reactivity and stability.
Trideca-1,3,5,7,9,11-hexaene: A polyene with six conjugated double bonds, used in advanced material synthesis.
Uniqueness
Undeca-1,3,5,8-tetraene is unique due to its specific chain length and the position of its double bonds. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38533-54-9 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3 |
InChI-Schlüssel |
JXRWPVZILDJGFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


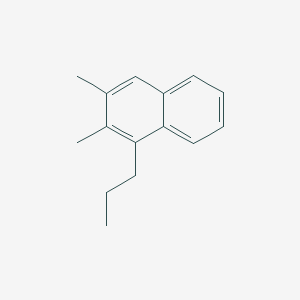
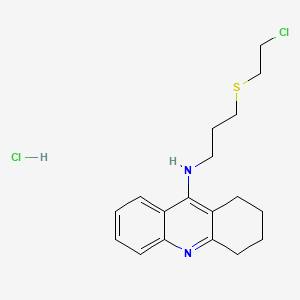
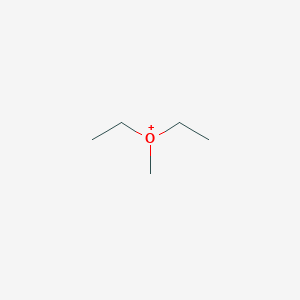
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
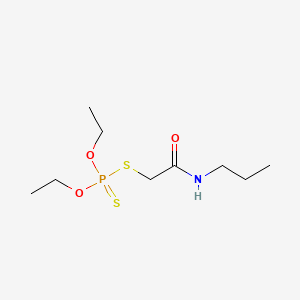
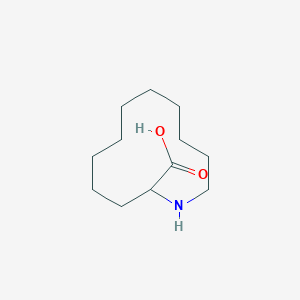
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
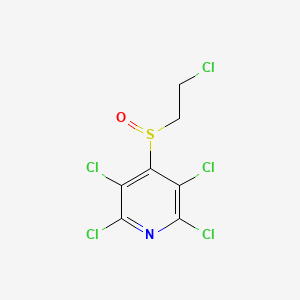
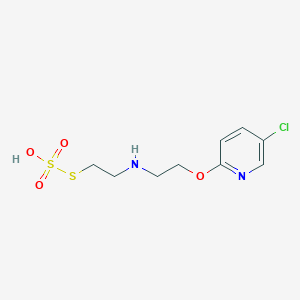
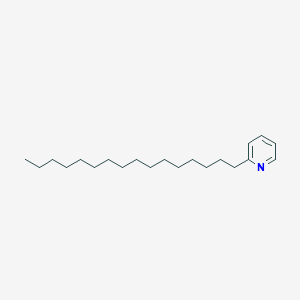

![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
